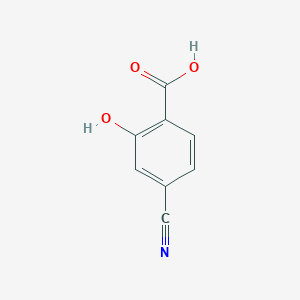

4-Cyano-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

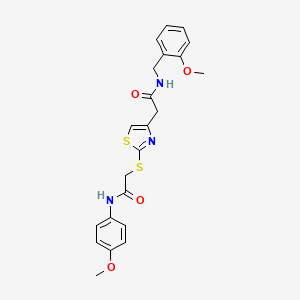

4-Cyano-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a benzene ring bearing a carboxyl and a hydroxyl group . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of 4-Cyano-2-hydroxybenzoic acid involves the use of 4-cyano-2-hydroxybenzoic acid as a starting material . It has a molecular weight of 163.13 and a melting point of 233-234°C .Molecular Structure Analysis

The IUPAC name of 4-Cyano-2-hydroxybenzoic acid is the same as its common name . Its InChI code is 1S/C8H5NO3/c9-4-5-1-2-6 (8 (11)12)7 (10)3-5/h1-3,10H, (H,11,12) and the InChI key is RESKSOIIHUXLOJ-UHFFFAOYSA-N .Chemical Reactions Analysis

One of the known reactions of 4-Cyano-2-hydroxybenzoic acid is its deprotonation . More detailed information about its chemical reactions may be found in specific scientific literature.Physical And Chemical Properties Analysis

4-Cyano-2-hydroxybenzoic acid is a powder with a melting point of 233-234°C . More detailed physical and chemical properties can be determined through specific laboratory analysis.Scientific Research Applications

a. Resveratrol Production: Resveratrol, a natural polyphenol with antioxidant properties, has gained attention for its potential health benefits. Researchers have explored using 4-HBA as a starting feedstock for resveratrol biosynthesis. This compound could contribute to the development of functional foods and dietary supplements.

b. Muconic Acid Synthesis: Muconic acid is a key precursor for the production of bio-based polymers, such as polyethylene terephthalate (PET). By utilizing 4-HBA, metabolic engineering approaches enable the biosynthesis of muconic acid, which has applications in sustainable plastics and fibers.

c. Gastrodin Production: Gastrodin, derived from 4-HBA, exhibits neuroprotective effects and has potential applications in treating neurodegenerative diseases. Researchers are investigating its role in enhancing cognitive function and reducing oxidative stress.

d. Xiamenmycin Biosynthesis: Xiamenmycin, an antibiotic, can be synthesized using 4-HBA as a precursor. Its antimicrobial properties make it valuable for combating bacterial infections.

e. Vanillyl Alcohol Synthesis: Vanillyl alcohol, derived from 4-HBA, has applications in flavor and fragrance industries. It contributes to the characteristic aroma of vanilla and is used in perfumes, cosmetics, and food products.

Aromatic Amino Acid Biosynthesis

The microbial shikimate pathway utilizes 4-HBA for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. These amino acids play essential roles in protein synthesis and metabolism.

Safety and Hazards

The safety information for 4-Cyano-2-hydroxybenzoic acid indicates that it may cause serious eye damage and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention .

Future Directions

The future directions for 4-Cyano-2-hydroxybenzoic acid could involve its use in the development of new antibiotics against antibiotic-resistant organisms . It could also be used as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

properties

IUPAC Name |

4-cyano-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESKSOIIHUXLOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-2-hydroxybenzoic acid | |

CAS RN |

4691-71-8 |

Source

|

| Record name | 4-cyano-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2645053.png)

![(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2645055.png)

![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)

![N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B2645065.png)